N-[1-(3-chloropyridin-2-yl)oxy-2-methylbutan-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Description
N-[1-(3-chloropyridin-2-yl)oxy-2-methylbutan-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chloropyridine moiety, which is known for its versatility in chemical reactions and biological activities.
Properties
IUPAC Name |
N-[1-(3-chloropyridin-2-yl)oxy-2-methylbutan-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O4/c1-3-15(2,10-22-14-11(16)5-4-6-17-14)18-13(19)12-9-20-7-8-21-12/h4-6,9H,3,7-8,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLJTCOAVADFPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(COC1=C(C=CC=N1)Cl)NC(=O)C2=COCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-chloropyridin-2-yl)oxy-2-methylbutan-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide typically involves multiple steps, starting with the preparation of the chloropyridine derivative The chloropyridine is then reacted with a suitable alkylating agent to introduce the 2-methylbutan-2-yl group This is followed by the formation of the dioxine ring through a cyclization reaction
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-chloropyridin-2-yl)oxy-2-methylbutan-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are typically optimized to achieve high selectivity and yield, often involving controlled temperatures, pressures, and the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[1-(3-chloropyridin-2-yl)oxy-2-methylbutan-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(3-chloropyridin-2-yl)oxy-2-methylbutan-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridine moiety is known to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-chloropyridin-2-yl)oxy]-2-methylbutan-2-amine hydrochloride
- 5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine
Uniqueness
N-[1-(3-chloropyridin-2-yl)oxy-2-methylbutan-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide stands out due to its unique combination of a chloropyridine moiety with a dioxine ring and a carboxamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
